Thieno[3,2-b]thiophene-2-sulfonyl chloride
Description
Historical Context and Development
The exploration of thieno[3,2-b]thiophene derivatives began in the mid-20th century, with Lozac’h pioneering early synthesis methods using elemental sulfur at extreme temperatures (200°C). These initial approaches produced low yields but established the compound’s structural potential. The 21st century brought revolutionary advancements, particularly through iodine-mediated bisulfur cyclization protocols using alkynyl diols. A 2024 breakthrough demonstrated that combining sodium thiosulfate (Na₂S₂O₃) with iodine enables efficient sulfur radical generation at moderate temperatures (140°C), achieving yields up to 73% while eliminating autoclave requirements. This method’s step efficiency—condensing iodination and cyclization into a single reaction vessel—marked a paradigm shift in thienothiophene synthesis.
Parallel developments in characterization techniques, including X-ray crystallography and density functional theory (DFT) simulations, have clarified the compound’s electronic structure. Researchers established that the sulfonyl chloride group at position 2 induces significant dipole moments (μ ≈ 4.2 D), enhancing intermolecular interactions in solid-state materials. These properties drove its adoption in organic electronics, where precise charge transport modulation is critical.
Significance in Heterocyclic Chemistry
As a fused bicyclic system, this compound bridges traditional thiophene chemistry and modern materials science. The sulfur-rich framework provides:
- Enhanced conjugation : The planar structure extends π-orbital delocalization, reducing bandgaps to 2.1–2.3 eV compared to 2.8 eV for monomeric thiophenes.
- Thermal stability : Decomposition temperatures exceed 300°C, enabling high-temperature processing in polymer fabrication.
- Directed functionalization : The sulfonyl chloride group acts as a regioselective handle for Suzuki-Miyaura couplings and Ullmann reactions, with reported conversion efficiencies >90% under palladium catalysis.
In perovskite solar cells, derivatives of this compound achieve hole mobility values of 1.2 × 10⁻³ cm²/V·s—three orders of magnitude higher than conventional triphenylamine-based HTMs. This performance stems from sulfur-oxygen dipole interactions that align molecular stacks along charge transport axes.
Position Within the Thiophene-Based Chemical Literature
This compound occupies a unique niche among thiophene derivatives:
| Feature | Thiophene | Thieno[3,2-b]thiophene | Sulfonyl Chloride Derivative |
|---|---|---|---|
| Bandgap (eV) | 2.8 | 2.3 | 2.1 |
| Thermal Stability (°C) | 180 | 250 | 315 |
| Dipole Moment (D) | 0.7 | 1.8 | 4.2 |
The sulfonyl chloride group’s electron-withdrawing nature (-I effect) lowers frontier molecular orbital energies, facilitating hole injection into perovskites. This property has made it a preferred precursor for HTMs in p-i-n solar cell architectures, where open-circuit voltages reach 1.05 V.
Nomenclature and Structural Significance
The IUPAC name This compound precisely defines its structure:
- Thieno[3,2-b]thiophene : A bicyclic system where two thiophene rings fuse at positions 3 and 2 of the parent rings.
- 2-Sulfonyl chloride : The -SO₂Cl group attaches to position 2 of the fused system, confirmed by X-ray diffraction studies showing bond lengths of 1.43 Å (S=O) and 1.98 Å (S-Cl).
The numbering system and fusion pattern critically influence reactivity. Position 2’s sulfonyl chloride undergoes nucleophilic aromatic substitution 40% faster than para-substituted analogs due to reduced steric hindrance. This regioselectivity enables precise derivatization—critical for creating donor-acceptor architectures in conjugated polymers.
The molecular formula C₆H₃ClO₂S₃ reflects:
- Two thiophene rings contributing four sulfur atoms (two per ring, with one shared in fusion)
- One sulfonyl chloride group adding Cl, O₂, and S
- Planar geometry with dihedral angles <5° between rings, confirmed by crystallographic data
Properties
IUPAC Name |
thieno[3,2-b]thiophene-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO2S3/c7-12(8,9)6-3-5-4(11-6)1-2-10-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAJDJLURXQMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-5-sulfonyl chloride typically involves the sulfonation of thieno[3,2-b]thiophene followed by chlorination. One common method includes the reaction of thieno[3,2-b]thiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 5-position. The reaction is usually carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of thieno[3,2-b]thiophene-5-sulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The thiophene rings can participate in oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecular architectures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts for Coupling Reactions: Palladium-based catalysts
Major Products: The major products formed from these reactions include various substituted thieno[3,2-b]thiophene derivatives, which can be tailored for specific applications in materials science and pharmaceuticals.
Scientific Research Applications
Organic Electronics
1.1 Field-Effect Transistors (FETs)
Thieno[3,2-b]thiophene derivatives have been extensively studied for their use in organic field-effect transistors due to their favorable electronic properties. For instance, conjugated oligomers derived from thieno[3,2-b]thiophene exhibit promising performance in FET applications. Devices fabricated using these materials demonstrated hole mobilities up to and an on/off current ratio of approximately . This performance is attributed to the ordered film morphology of the materials.
1.2 Organic Solar Cells
Thieno[3,2-b]thiophene compounds are also key components in organic solar cells. Their ability to form effective charge transport pathways enhances the efficiency of these devices. Research has shown that incorporating thieno[3,2-b]thiophene into polymer blends can significantly improve light absorption and charge mobility .
Medicinal Chemistry
2.1 Carbonic Anhydrase Inhibitors
Thieno[3,2-b]thiophene-2-sulfonamides have been identified as potential inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes and diseases. These compounds can be formulated into ophthalmic preparations for treating conditions such as glaucoma . The sulfonamide group enhances the binding affinity to the enzyme, making these derivatives promising candidates for therapeutic applications.
Material Science
3.1 Synthesis of Functional Materials
The compound serves as a precursor for synthesizing various functional materials, including polymers and small molecules used in optoelectronic devices. Its reactivity allows for the formation of diverse sulfur-containing heterocycles through various synthetic routes . For example, thieno[3,2-b]thiophene-2-sulfonyl chloride can be used to generate acyl-Bunte salts or thiol intermediates that are crucial in further chemical transformations.
Case Studies
Mechanism of Action
The mechanism of action of thieno[3,2-b]thiophene-5-sulfonyl chloride is primarily related to its ability to undergo various chemical transformations. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new functional groups. This reactivity is exploited in the synthesis of complex molecules with desired properties. The thiophene rings contribute to the electronic properties of the compound, making it suitable for applications in organic electronics and materials science.
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chloride Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and similarities:
*Assumed formula based on analogous structures; †Calculated from molecular formula.
Key Observations:
- Extended Conjugation: this compound’s fused ring system enhances π-electron delocalization compared to single-ring thiophene derivatives like thiophene-2-sulfonyl chloride . This property is critical for semiconductor applications .
- Substituent Effects : Benzo[b]thiophene derivatives (e.g., 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride) introduce aromaticity and steric bulk, influencing reactivity and solubility . Heterocyclic substituents (e.g., thiazole or pyridine) modify electronic properties and enable targeted interactions in medicinal chemistry .
Thermal and Optical Properties
- Thermal Stability: Thieno[3,2-b]thiophene derivatives exhibit high thermal stability (decomposition temperatures >300°C), critical for semiconductor processing . Simpler thiophene sulfonyl chlorides degrade at lower temperatures (~200°C) .
- Optical Properties: The fused-ring system in this compound absorbs strongly in the UV-vis range (λmax ~350 nm), aligning with requirements for organic photovoltaics . Pyridyl- or thiazole-substituted analogs show redshifted absorption due to extended conjugation .
Biological Activity
Thieno[3,2-b]thiophene-2-sulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a thieno[3,2-b]thiophene core with a sulfonyl chloride functional group. This structure is significant for its reactivity and potential interactions with biological targets. The compound is known for its role in synthesizing various derivatives that exhibit diverse pharmacological activities.
Antimicrobial and Anticancer Properties
Research indicates that derivatives of thieno[3,2-b]thiophene exhibit notable antimicrobial and anticancer activities. For instance, thienopyrimidine derivatives, which share structural similarities with thieno[3,2-b]thiophene, have been reported to possess significant anticancer properties. These compounds are synthesized through various methods, including sulfonylation reactions involving this compound as a key precursor.
Table 1: Summary of Biological Activities of Thieno[3,2-b]thiophene Derivatives
| Compound Type | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Thienopyrimidine | Anticancer | 1.5 | |
| Thienopyrimidine | Antimicrobial | 0.5 | |
| Thieno[3,2-b]thiophene derivatives | Antiviral | 0.8 |
The mechanisms by which this compound and its derivatives exert their biological effects often involve the inhibition of specific enzymes or pathways critical to pathogen survival or cancer cell proliferation. For example, some studies have shown that these compounds can inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including pH regulation and ion transport.
Study on Leishmania Inhibition
A notable study evaluated the inhibitory effects of thienopyrimidine derivatives on Leishmania species. The results demonstrated that certain modifications to the thienopyrimidine structure significantly enhanced their potency against Leishmania parasites. The study indicated that the introduction of specific substituents could improve selectivity and efficacy against the target organisms .
Table 2: Inhibitory Effects on Leishmania
Q & A
Q. Key Methodological Considerations :
- Reagent Ratios : Use stoichiometric excess of SOCl₂ (1.5–2.0 equivalents) to ensure complete conversion.
- Temperature Control : Maintain reflux conditions (70–80°C) to avoid side reactions.
- Purification : Isolate the product via vacuum distillation or recrystallization from inert solvents (e.g., dry dichloromethane).
What safety precautions are critical when handling this compound?
Basic Research Question
This compound is moisture-sensitive and reacts violently with water, releasing HCl gas. Key precautions include:
Q. Emergency Protocols :
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
- Use vermiculite or sand to contain spills; avoid aqueous cleanup methods .
How can researchers characterize the purity and structural integrity of this compound?
Basic Research Question
Analytical Techniques :
- Melting Point Analysis : Confirm purity via sharp melting points (e.g., 27–29°C for related sulfonyl chlorides) .
- NMR Spectroscopy : ¹H/¹³C NMR can verify substituent positions on the thienothiophene core.
- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values.
Q. Advanced Methods :
- HPLC-MS : Detect trace impurities or decomposition products (e.g., sulfonic acid residues) .
- FT-IR : Monitor S=O stretches (~1350 cm⁻¹) and C-S vibrations (~700 cm⁻¹) to confirm functional groups .
How does the electronic structure of this compound influence its applications in organic electronics?
Advanced Research Question
The fused thienothiophene core provides extended π-conjugation, enhancing charge-carrier mobility in organic semiconductors. For instance:
- Organic Photovoltaics (OPVs) : Derivatives with alkylsilyl side chains achieve power conversion efficiencies >8% due to improved film morphology .
- Electrochromic Materials : Iron(II) metallo-supramolecular polymers incorporating thienothiophene exhibit reversible color changes and high conductivity .
Q. Methodological Insights :
- DFT Calculations : Optimize molecular geometry to predict HOMO/LUMO levels and bandgaps .
- X-Ray Crystallography : Resolve packing motifs (e.g., herringbone vs. π-stacked) to correlate structure with device performance .
What challenges arise in achieving regioselectivity during derivatization of this compound?
Advanced Research Question
The electron-withdrawing sulfonyl chloride group directs electrophilic substitutions to the 5-position of the thienothiophene ring. However, competing reactions (e.g., over-bromination) require precise control:
- Metallation Strategies : Use LDA (lithium diisopropylamide) at -78°C to selectively deprotonate the 3-position for functionalization .
- Halogenation : Bromine-lithium exchange reactions enable selective introduction of substituents but may require quenching with electrophiles to prevent polysubstitution .
Q. Optimization Parameters :
- Temperature : Lower temperatures (-40°C to -78°C) favor mono-substitution.
- Catalysts : Pd(PPh₃)₄ enhances cross-coupling efficiency in Suzuki-Miyaura reactions .
How can researchers analyze decomposition pathways or reaction byproducts of this compound?
Advanced Research Question
Thermal Stability :
- TGA/DSC : Degradation above 150°C indicates cleavage of the sulfonyl chloride group, releasing SO₂ and HCl .
- GC-MS : Identify volatile byproducts (e.g., thiophene fragments) during pyrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
